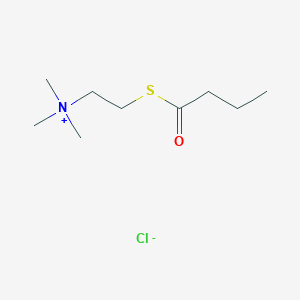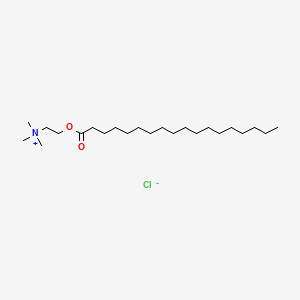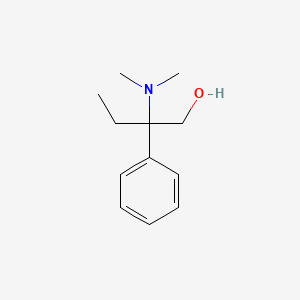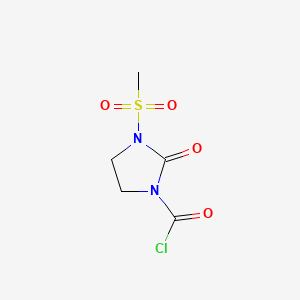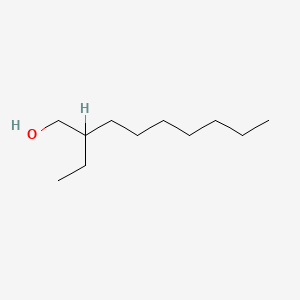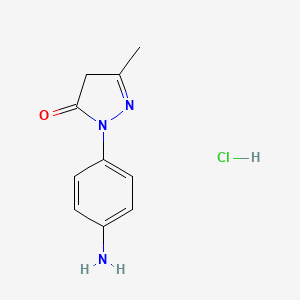
3-hydroxy-1-methylpyridin-4(1H)-one
概述
描述
3-Hydroxy-1-methylpyridin-4(1H)-one is a chemical compound with the molecular formula C7H9NO2. It is known for its chelating properties, particularly its ability to bind with ferric ions (Fe(III)). This compound is often used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one typically involves the reaction of 3-hydroxy-4-pyridone with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency .
化学反应分析
Types of Reactions
3-Hydroxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can yield different hydroxypyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridones and hydroxypyridines, which can be further utilized in different chemical syntheses and applications .
科学研究应用
3-Hydroxy-1-methylpyridin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic uses, particularly in conditions involving iron overload.
作用机制
The primary mechanism of action of 3-hydroxy-1-methylpyridin-4(1H)-one involves its ability to chelate metal ions, particularly ferric ions (Fe(III)). It forms stable complexes with these ions, which can then be excreted from the body. This chelation process is crucial in conditions such as transfusional iron overload and certain neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Deferiprone: Another iron chelator with similar properties but different molecular structure.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: A closely related compound with an additional methyl group.
Uniqueness
3-Hydroxy-1-methylpyridin-4(1H)-one is unique due to its specific binding affinity for ferric ions and its stability over a wide range of pH values. This makes it particularly effective in various applications where metal ion chelation is required .
属性
IUPAC Name |
3-hydroxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBOPJCIZALTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198758 | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-61-3 | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-hydroxy-1-methylpyridin-4(1H)-one interact with metal ions?
A1: The research by Stünzi et al. [] investigated the metal-binding affinity of various compounds, including this compound, with biologically relevant metal ions like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. The study revealed that this compound, due to its hydroxypyridone moiety, demonstrates a preference for binding to these metal ions. This interaction likely occurs through the oxygen and nitrogen atoms present within the hydroxypyridone structure, forming stable complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


